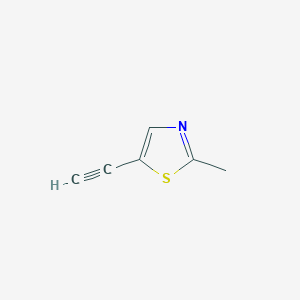5-Ethynyl-2-methylthiazole
CAS No.:
Cat. No.: VC16013138
Molecular Formula: C6H5NS
Molecular Weight: 123.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H5NS |
|---|---|
| Molecular Weight | 123.18 g/mol |
| IUPAC Name | 5-ethynyl-2-methyl-1,3-thiazole |
| Standard InChI | InChI=1S/C6H5NS/c1-3-6-4-7-5(2)8-6/h1,4H,2H3 |
| Standard InChI Key | WZMBLKUDOKULMC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=C(S1)C#C |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
The thiazole core consists of a five-membered ring with sulfur at position 1 and nitrogen at position 3. In 5-ethynyl-2-methylthiazole, the methyl group occupies position 2, while the ethynyl moiety is at position 5 (Figure 1). This substitution pattern distinguishes it from isomers such as 2-ethynyl-5-methylthiazole , where substituent positions are reversed.
Table 1: Comparative Structural Features of Thiazole Derivatives
| Compound | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 5-Ethynyl-2-methylthiazole | 2-CH₃, 5-C≡CH | C₆H₅NS | 123.18 |
| 2-Ethynyl-5-methylthiazole | 5-CH₃, 2-C≡CH | C₆H₅NS | 123.18 |
| 5-Ethynyl-4-methylthiazole | 4-CH₃, 5-C≡CH | C₆H₅NS | 123.18 |
The IUPAC name 2-methyl-5-(prop-1-yn-1-yl)-1,3-thiazole unambiguously defines the substituent positions. Spectral characterization of analogous compounds, such as 2-ethynyl-5-methylthiazole, reveals distinct NMR signals for the ethynyl proton (δ ~2.8–3.2 ppm) and methyl groups (δ ~2.5 ppm) .
Synthesis and Optimization Strategies
Synthetic Routes
While no direct synthesis of 5-ethynyl-2-methylthiazole is documented, methods for analogous thiazoles suggest viable pathways:
Sonogashira Cross-Coupling
The ethynyl group can be introduced via palladium-catalyzed coupling between a halogenated thiazole precursor (e.g., 5-bromo-2-methylthiazole) and trimethylsilylacetylene, followed by desilylation. This method, validated for 2-ethynyl-5-methylthiazole, typically achieves yields of 60–75% under optimized conditions.
Cyclocondensation Reactions
Thiazole rings can be assembled from α-haloketones and thioureas. For example, reacting 2-methyl-4-chloroacetylthiazole with propargylamine may yield the target compound, though this route requires empirical validation.
Table 2: Hypothetical Reaction Conditions and Outcomes
Chemical Reactivity and Functionalization
Electrophilic and Nucleophilic Reactions
The ethynyl group’s sp-hybridized carbon enables diverse transformations:
-
Cycloadditions: Participation in Huisgen azide-alkyne cycloaddition (click chemistry) to form triazoles, useful in bioconjugation .
-
Oxidation: Controlled oxidation with KMnO₄ or O₃ could yield carboxylic acids or diketones, though over-oxidation risks ring degradation.
-
Reduction: Hydrogenation over Lindlar catalyst may selectively reduce the ethynyl to vinyl, preserving the thiazole ring.
Substitution at the Thiazole Core
Electrophilic substitution at position 4 (para to nitrogen) is favored. For instance, bromination with Br₂ in DCM could introduce a bromine atom, enabling further cross-coupling.
Physicochemical Properties
Experimental data specific to 5-ethynyl-2-methylthiazole remain unreported, but inferences from analogs suggest:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume